molecular formula C6H8ClN3 B577780 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1253801-38-5

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B577780
CAS RN: 1253801-38-5
M. Wt: 157.601
InChI Key: YPSQTHXMCVQHQP-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H8ClN3 . It is used in the synthesis of various chemical compounds.


Synthesis Analysis

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and similar compounds often involves the condensation of various 1, n-diamines, 1,1-bis (methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol . Another method involves the reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be represented by the SMILES string ClC1=C(C(OCC)=O)N=C2N1CCNC2.Cl . The InChI code for this compound is 1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H .

Scientific Research Applications

Chemical Synthesis

“3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is used in the synthesis of various chemical compounds. For instance, it’s used in the production of “Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride”, a unique chemical provided by Sigma-Aldrich .

G Protein Ligands

This compound has been evaluated as a ligand for Gαq proteins. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides that belong to the very few cell-permeable compounds known to preferentially silence Gαq proteins .

Combinatorial Chemistry

A combinatorial approach was conducted towards a library of BIM molecules, which includes “3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine”. This library was evaluated in a second messenger-based fluorescence assay to analyze the activity of Gαq proteins .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. Active compounds exhibited cellular toxicity, which was investigated in detail for the prototypical inhibitor .

Sleep-Promoting Activity

“3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” derivatives have been studied for their sleep-promoting activity. In a Wistar rat electroencephalographic model, these derivatives were assessed for their ability to reduce the time spent in active wake .

Medicinal Chemistry

This compound is considered a brick for the house of medicinal chemistry. It’s used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines .

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQTHXMCVQHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1,1-Dimethylethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (I19) (1.55 g, 6.01 mmol) and 4N HCl in 1,4-dioxane (6.01 mmol) was stirred at RT in 1,4-dioxane (5 mL) for 16 h. Solvents were removed in vacuo and the residue was loaded on to SCX (Varian 2×10 g) in methanol. The columns were washed with methanol and basic products eluted with 2M ammonia/methanol. The basic fractions were concentrated in vacuo to afford product in 913 mg that was used in subsequent steps without further purification.
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